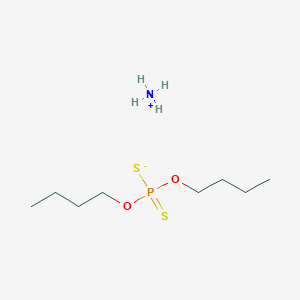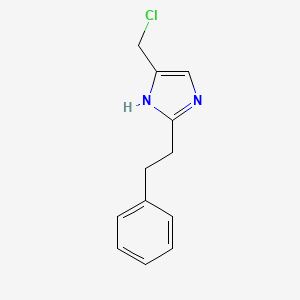
15α-Acetoxy-gestodene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on related compounds shows the selective synthesis of isomeric monomethyl ethers utilizing the formation of seven-membered ring lactone by dehydration with acetic anhydride. Enzymic and chemical O-methylation have been examined, highlighting the reactivity of hydroxy groups in such compounds both chemically and enzymatically (Suzuki et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methylestrone, such as 4-hydroxyestrogens, has been established through techniques like nuclear magnetic resonance, infrared, and mass spectra. These methods provide detailed insights into the arrangement of atoms and the chemical bonds within molecules, crucial for understanding their biological activity and chemical properties (Stubenrauch et al., 1977).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Methylestrone and similar compounds involve complex interactions and transformations. Studies have described total syntheses of related compounds, highlighting key steps such as stereospecific introduction of groups and reduction of ring structures, which are essential in forming the final products with desired characteristics (Birch & Subba, 1970).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are vital for understanding how 4-Methylestrone behaves in different environments and for its formulation in various applications. Although specific studies on 4-Methylestrone were not identified, research on analogous compounds provides valuable insights into these aspects and their implications on bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for comprehending the utility and safety of 4-Methylestrone. Investigations into the O-methylation of related compounds reveal insights into their reactivity and the formation of metabolites, which are significant for assessing their biological effects and potential therapeutic applications (Shimada et al., 1982).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolic Implications
Gestodene, a derivative within the same class as 15α-Acetoxy-gestodene, is recognized for its pharmacokinetic advantages and selective progestational activity. It exhibits high bioavailability and efficacy in inhibiting ovulation at lower dosages compared to other progestogens. Notably, gestodene-containing contraceptives have been associated with neutral or positive effects on lipid and carbohydrate metabolism, suggesting a potentially reduced risk of metabolic disorders in users (Wilde & Balfour, 1995).
Contraceptive Efficacy and Safety
Research has consistently affirmed the contraceptive efficacy of gestodene, highlighting its low pregnancy rates similar to those of contraceptives containing other progestogens. Moreover, it has been suggested that gestodene preparations may offer better cycle control compared to other formulations, with the most common adverse events being headaches and breast tension, indicating a favorable safety profile (Wilde & Balfour, 1995).
Impact on Venous Thromboembolism (VTE)
The relationship between oral contraceptives containing newer progestogens like gestodene and the risk of VTE has been the subject of extensive research. Studies have shown mixed results, with some indicating an increased risk of VTE, while others suggest that these risks may not be significantly higher than for contraceptives containing second-generation progestogens. This highlights the complexity of assessing risk factors and underscores the need for individualized patient care (Farmer & Lawrenson, 1998).
Environmental Considerations
The environmental impact of synthetic progestogens, including compounds related to 15α-Acetoxy-gestodene, has been identified as a significant concern. Progestins are potent at low concentrations and can impair aquatic vertebrate reproduction, indicating the need for further research into their ecotoxicological effects (Kumar et al., 2015).
Safety And Hazards
The safety data sheet for gestodene, a related compound, indicates that it is suspected of damaging fertility or the unborn child5. It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood5.
Orientations Futures
The identification of the 15α-hydroxylase gene from P. raistrickii should help elucidate the molecular basis of regio- and stereo-specificity of steroid 15α-hydroxylation and aid in the engineering of more efficient industrial strains for useful steroid 15α-hydroxylation reactions23. This could potentially lead to advancements in the synthesis of compounds like 15α-Acetoxy-gestodene.
Propriétés
Numéro CAS |
267650-77-1 |
|---|---|
Nom du produit |
15α-Acetoxy-gestodene |
Formule moléculaire |
C₂₃H₃₀O₄ |
Poids moléculaire |
370.48 |
Synonymes |
(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





